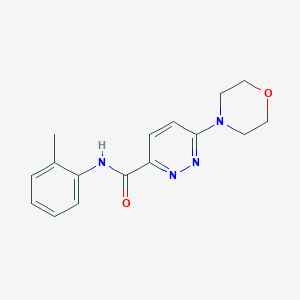

![molecular formula C20H17N3O5S B2929602 6-acetyl-2-[(4-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-87-7](/img/structure/B2929602.png)

6-acetyl-2-[(4-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

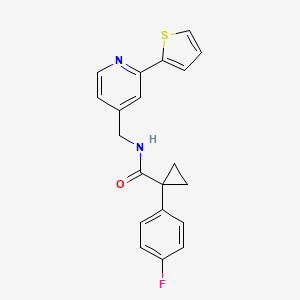

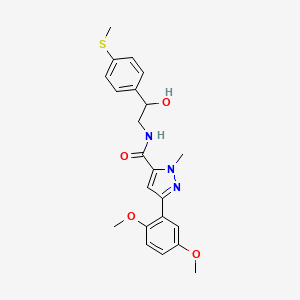

The compound “6-acetyl-2-[(4-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a thieno[2,3-c]pyridine ring, an oxochromene ring, and an amide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions of amines with carboxylic acids or their derivatives . The cyclization of acetyl groups with amines under heat is a common method for synthesizing pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The thieno[2,3-c]pyridine ring system is a fused ring system that contains sulfur and nitrogen. The oxochromene ring system is a type of oxygen-containing heterocycle, and the amide group (-CONH2) is a common functional group in organic chemistry .Chemical Reactions Analysis

The compound, due to its various functional groups, could potentially undergo a variety of chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, and the heterocyclic rings could undergo electrophilic substitution reactions .科学的研究の応用

Synthesis and Antimicrobial Activity

A study focused on the synthesis of new pyridothienopyrimidines and pyridothienotriazines demonstrates the potential of these compounds, including related structures to the one , in antimicrobial activities. The research elaborated on various synthetic routes leading to compounds tested for their efficacy against a range of microbial strains, indicating a promising avenue for developing new antimicrobial agents (A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002).

Antitumor and Inhibitory Effects

Another study highlights the synthesis and antitumor activity of a novel series of compounds with structural similarities to the mentioned chemical, showcasing their selective inhibition of purine biosynthesis. These compounds exhibited potent in vitro and in vivo antitumor activity, with specific selectivity for folate receptors and the proton-coupled folate transporter over the reduced folate carrier for cellular entry, presenting a targeted approach for cancer treatment (Lei Wang et al., 2010).

Synthesis and Characterization of Novel Compounds

Research on the synthesis and characterization of new polyamides based on related chemical structures emphasizes the versatility of these compounds in material science. The study presents the direct polycondensation reaction leading to novel polyamides, offering insights into their potential applications in creating new materials with desirable thermal and chemical properties (K. Faghihi, Zohreh Mozaffari, 2008).

Antimicrobial Properties

Further research into the antimicrobial activity of new pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives explores the synthesis of compounds with enhanced antimicrobial properties. This work contributes to the ongoing search for more effective antimicrobial agents by investigating the potential of thieno-pyridine derivatives (E. A. Bakhite, A. Abdel-rahman, E. A. Al-Taifi, 2004).

将来の方向性

作用機序

Target of Action

Chromenopyridine derivatives, to which this compound belongs, are known to exhibit a wide range of pharmacological activities, including antibacterial , anti-inflammatory , antimicrobial , anti-HIV , and anticancer effects. These activities suggest that the compound may interact with multiple targets within these pathways.

Mode of Action

It’s known that chromenopyridine derivatives can inhibit the proliferation of various cancer cell lines . This suggests that AB00673744-01 may interact with its targets to disrupt cell proliferation, possibly through the induction of apoptosis or cell cycle arrest.

Pharmacokinetics

The physico-chemical properties of chromone carboxamides, a class of compounds to which ab00673744-01 belongs, are in accordance with the general requirements of the drug development process . This suggests that AB00673744-01 may have favorable ADME properties, contributing to its bioavailability.

Result of Action

Given its potential anti-inflammatory and anticancer activities , it can be inferred that AB00673744-01 may induce changes at the molecular and cellular levels that result in the inhibition of inflammation and cell proliferation.

Action Environment

It’s worth noting that the synthesis of chromenopyridine derivatives, including ab00673744-01, can be carried out under environmentally friendly conditions . This suggests that the compound may be stable under a variety of environmental conditions.

特性

IUPAC Name |

6-acetyl-2-[(4-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O5S/c1-10(24)23-7-6-12-15(8-23)29-20(16(12)18(21)26)22-19(27)13-9-28-14-5-3-2-4-11(14)17(13)25/h2-5,9H,6-8H2,1H3,(H2,21,26)(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQLLAWXLCTIAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=COC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Bromophenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B2929520.png)

![N~1~-(4-chlorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2929522.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2929523.png)

![2-(4-Bromophenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2929536.png)

![N-[2-(2-Oxo-1,3-oxazinan-3-yl)ethyl]acetamide](/img/structure/B2929537.png)

![2-(4-chlorophenoxy)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylpropanamide](/img/structure/B2929540.png)

![Ethyl 1-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperidine-3-carboxylate hydrochloride](/img/structure/B2929541.png)